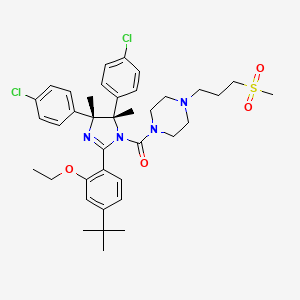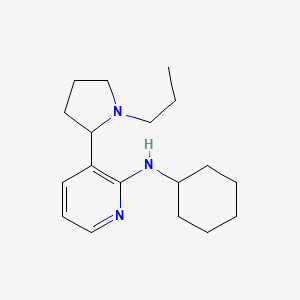![molecular formula C4H5N7O4S-2 B11826787 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the diazotization-nitrification method or direct nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired product.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may have distinct biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I, leading to DNA damage and inhibition of cancer cell proliferation . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate can be compared with other similar compounds such as:
1,2,4-triazolopyrimidines: These compounds share a similar core structure and exhibit various biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied for their anticancer and other therapeutic properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown antimicrobial and other biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Eigenschaften
Molekularformel |
C4H5N7O4S-2 |
|---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate |
InChI |
InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
WLQDKQQCJXLDGN-UHFFFAOYSA-L |
Kanonische SMILES |
C12=NNN=C1N=C(N=C2N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


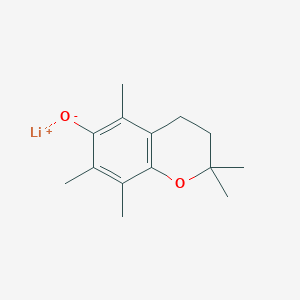

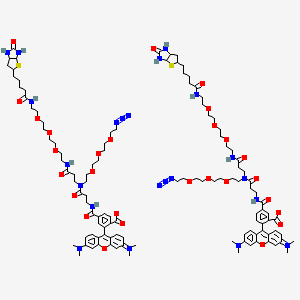
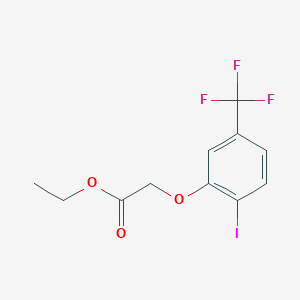
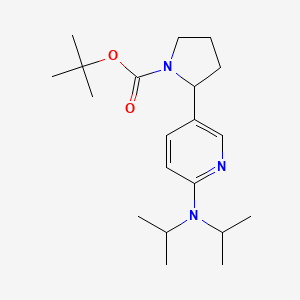

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)
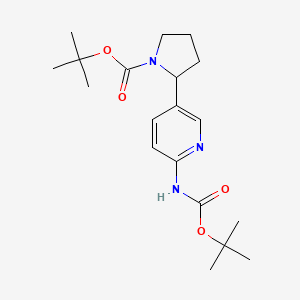

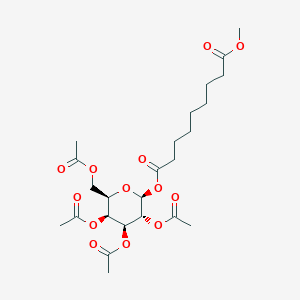
![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
